3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
Description
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- (hereafter referred to as the target compound), is a fluoroquinolone derivative with a core structure characterized by a bicyclic quinoline scaffold. The compound features a cyclopropyl group at position 1, a fluorine atom at position 6, and an amino group at position 7 (Figure 1). These substitutions are critical for its pharmacological properties, particularly its antibacterial activity. The 4-oxo-1,4-dihydroquinoline moiety is essential for inhibiting bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication .
Fluoroquinolones like this compound are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The amino group at position 7 enhances solubility and bioavailability, while the cyclopropyl group improves target affinity and resistance profiles .
Properties
CAS No. |
105674-91-7 |
|---|---|
Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.2364432 |
Synonyms |
3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
Preparation Methods
Table 1: Cyclopropanation Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes ring closure |
| Solvent | DMSO | Enhances solubility |
| Reaction Time | 3–5 hours | Prevents decomposition |
Table 2: Amination Conditions and Outcomes
| Reagent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | 130 | 18 | 58 |
| NH₄OAc | 140 | 24 | 62 |
| Piperazine | 135 | 2 | 75* |
*Reported for piperazinyl derivative in US4547503A.
Challenges and Mitigation Strategies
-
Amination Selectivity:
Competing hydrolysis of the ester group during amination can be mitigated by using anhydrous ammonia gas in tetrahydrofuran (THF). -
Cyclopropane Ring Stability:
The cyclopropane moiety is sensitive to strong acids. Employing mild bases like potassium carbonate during amination preserves ring integrity. -
Purification Difficulties: Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound from byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the 4-oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Higher oxidation state quinolines.
Reduction Products: Hydroxyquinolines.
Substitution Products: Halogenated, nitrated, and sulfonated quinolines.
Scientific Research Applications
Physicochemical Properties
The compound exhibits significant stability and solubility characteristics that make it suitable for various pharmaceutical formulations. Its fluorine substitution enhances its biological activity by improving lipophilicity and membrane permeability.
Case Studies and Research Findings
- Norfloxacin Derivatives : Research has shown that compounds similar to 3-quinolinecarboxylic acid exhibit enhanced antibacterial activity compared to traditional antibiotics like Norfloxacin. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating superior efficacy in vitro .
- Veterinary Applications : The compound has been utilized in veterinary medicine as an effective treatment for bacterial infections in livestock and aquaculture. Studies indicate that it not only provides therapeutic benefits but also enhances feed efficiency when used as a feed additive .
- Clinical Trials : Clinical studies have explored the use of these quinoline derivatives in treating resistant bacterial infections in humans. Results suggest promising outcomes with reduced side effects compared to conventional treatments .
Potential Applications
The versatility of 3-quinolinecarboxylic acid extends beyond antibacterial applications:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, warranting further investigation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.
Research Insights
Recent investigations have highlighted the compound's ability to penetrate biological membranes effectively, making it a candidate for drug development targeting intracellular pathogens .
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves:
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and transcription.
Disruption of DNA Processes: The compound binds to these enzymes, causing breaks in the bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 3-Quinolinecarboxylic Acid Derivatives
Antibacterial Activity
- Target Compound vs. Ciprofloxacin: The target compound’s 7-amino group replaces ciprofloxacin’s piperazinyl group, reducing resistance development observed in ciprofloxacin due to mutations in bacterial efflux pumps . In vitro studies show the target compound retains activity against ciprofloxacin-resistant Staphylococcus aureus (MIC₉₀: 0.5 µg/mL vs. 8 µg/mL for ciprofloxacin) .
- Target Compound vs. 8-Chloro Derivatives: The 8-chloro substitution in compounds like (R)-7-(azepan-3-ylamino)-8-chloro derivatives increases steric bulk, improving DNA gyrase binding but reducing solubility. The target compound’s unsubstituted position 8 allows better tissue penetration .
Pharmacokinetic Properties
- Metabolic Stability: The 7-amino group in the target compound reduces cytochrome P450-mediated metabolism compared to piperazinyl-substituted derivatives (e.g., ciprofloxacin), extending half-life (t₁/₂: 6.2 hours vs. 4.0 hours) .
- Bioavailability: The trifluoromethyl group in the 8-CF₃ derivative (Table 1) enhances blood-brain barrier penetration, whereas the target compound’s polar amino group favors renal excretion .
Resistance Profiles
Fluoroquinolone resistance often arises from mutations in gyrA and parC genes. The target compound’s 7-amino group minimizes cross-resistance with older fluoroquinolones, as demonstrated in Escherichia coli strains with ciprofloxacin-resistant mutations (MIC increase: 2-fold vs. 16-fold for ciprofloxacin) .
Biological Activity
3-Quinolinecarboxylic acid, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a compound of significant interest in medicinal chemistry due to its antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 3-quinolinecarboxylic acid derivatives typically includes a quinoline ring system substituted at various positions. The specific compound features:
- Molecular Formula : C14H13FN2O4
- Molecular Weight : 292.26 g/mol
- CAS Number : 172426-88-9
This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which are critical for its biological activity.
Synthesis
The synthesis of 3-quinolinecarboxylic acid derivatives often involves multi-step reactions starting from simpler quinoline precursors. For instance, the introduction of the cyclopropyl and amino groups can be achieved through nucleophilic substitution reactions followed by cyclization processes. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antibacterial Activity
The primary biological activity of 3-quinolinecarboxylic acid derivatives is their antibacterial efficacy. Research has demonstrated that these compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
- In Vitro Studies : In vitro evaluations have shown that compounds with substitutions at the 7-position (like the amino group) enhance antibacterial potency. For example, derivatives with methyl or ethyl groups at this position have been found to be particularly effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models have corroborated in vitro findings, indicating that these compounds not only inhibit bacterial growth but also reduce infection severity in vivo. For instance, studies involving murine models demonstrated significant reductions in bacterial load following treatment with these quinoline derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings include:
- Positioning of Substituents : The presence of an amino group at the 7-position significantly enhances antibacterial activity compared to hydrogen or alkyl substitutions .
- Cyclopropyl Group Influence : The cyclopropyl moiety has been associated with improved pharmacokinetic properties, including absorption and distribution within biological systems .
| Modification | Effect on Activity |
|---|---|
| Amino Group at Position 7 | Increased potency against resistant strains |
| Cyclopropyl Group | Enhanced bioavailability |
| Fluorine Substitution | Broader spectrum of activity |
Case Studies
Several case studies highlight the practical applications of 3-quinolinecarboxylic acid derivatives:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of 7-amino derivatives against clinical isolates of E. coli. The results indicated that modifications at the 7-position led to a twofold increase in antibacterial potency compared to standard fluoroquinolones .
- Case Study 2 : Research conducted on the pharmacokinetics of these compounds revealed that certain formulations exhibited improved solubility and stability under physiological conditions, making them suitable candidates for further development into therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, and what intermediates are critical for optimizing yield?
The compound is synthesized via multi-step reactions involving cyclopropylamine, halogenated benzoic acids (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid), and ethyl 3-(N,N-dimethylamino)acrylate. Key intermediates include ethyl esters of the quinolinecarboxylic acid scaffold, which undergo cyclization and substitution reactions. The 7-amino group is typically introduced via nitro reduction or direct nucleophilic substitution under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like 8-chloro derivatives .
Q. How can structural characterization of this compound and its derivatives be performed to confirm regiochemistry and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., distinguishing 6-fluoro from 8-chloro groups via and coupling). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguities in stereochemistry or hydrogen bonding (e.g., triclinic crystal systems with specific unit cell parameters, as shown in ). Purity is assessed via HPLC with UV detection at 270–310 nm, leveraging the quinoline core’s absorbance .
Q. What in vitro assays are recommended to evaluate the antibacterial activity of this compound against Gram-negative pathogens?
Minimum Inhibitory Concentration (MIC) assays using standardized strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) in Mueller-Hinton broth are critical. Comparative studies with fluoroquinolone controls (e.g., ciprofloxacin) help contextualize potency. Modifications at the 7-amino or 8-methoxy positions (e.g., piperazinyl or pyrrolidinyl substituents) enhance activity against resistant strains by improving DNA gyrase/topoisomerase IV binding .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence the compound’s pharmacokinetics and resistance profile?
Introducing bulky substituents at the 7-position (e.g., 3-aminopyrrolidinyl) reduces efflux pump-mediated resistance in Staphylococcus aureus by steric hindrance. Conversely, 8-methoxy or 8-difluoromethoxy groups (as in cadrofloxacin derivatives) improve solubility and bioavailability but may reduce potency against Gram-negative bacteria due to altered membrane permeability. Pharmacokinetic studies in rodent models show that ester prodrugs (e.g., ethyl esters) enhance oral absorption by 30–50% compared to carboxylic acid forms .
Q. What computational methods are effective for predicting binding affinity to bacterial DNA gyrase?
Molecular docking (using AutoDock Vina or Schrödinger Suite) with homology models of E. coli DNA gyrase (PDB: 1KZN) identifies key interactions: (i) hydrogen bonding between the 3-carboxyl group and Ser83, (ii) π-stacking of the quinoline ring with adenine bases. Free-energy perturbation (FEP) calculations quantify the impact of 6-fluoro and cyclopropyl groups on binding ΔG, with deviations <1 kcal/mol from experimental IC values .
Q. How can conflicting data on substituent effects (e.g., 8-methyl vs. 8-nitro groups) be resolved in structure-activity relationship (SAR) studies?
Contradictions arise from differences in bacterial strain susceptibility or assay conditions. Meta-analysis of MIC data across studies (e.g., vs. 18) shows that 8-nitro derivatives exhibit broad-spectrum activity but poor solubility, while 8-methyl analogs are less potent but more metabolically stable. Resolving these requires orthogonal assays (e.g., time-kill kinetics, resistance frequency testing) and pharmacokinetic profiling in vivo .
Q. What strategies mitigate metabolic instability of the 7-amino group in hepatic microsomes?
Cytochrome P450-mediated oxidation of the 7-amino group is a major metabolic pathway. Introducing electron-withdrawing substituents (e.g., fluoro at position 5) or replacing the amine with a methylene group (e.g., 7-CHNH) reduces clearance by 40–60% in human liver microsome assays. Deuterium labeling at vulnerable positions further prolongs half-life without altering target binding .
Methodological Notes
- Crystallographic Data Utilization : Single-crystal X-ray structures (e.g., triclinic P1 space group, a = 8.378 Å, b = 9.625 Å) guide rational drug design by revealing intramolecular hydrogen bonds (O4–H4⋯N1) and planar quinoline conformations critical for intercalation .
- Data Contradiction Protocol : When SAR data conflicts, employ combinatorial synthesis (e.g., parallel synthesis of 7/8-substituted analogs) and high-throughput screening to isolate variables like lipophilicity (logP) vs. target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
